Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
Overview
Description
Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O5 . It is also known as Benzyl 3- (hydroxymethyl)-4- ( { [ (2-methyl-2-propanyl)oxy]carbonyl}amino)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 350.409 Da and the monoisotopic mass is 350.184174 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 336.39 . It is a light-yellow solid and should be stored at 0-8°C .Scientific Research Applications
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
- Application : This research outlines the synthesis of Azetidine-2-carboxylic acid (Aze) analogs, which are useful in studying the influence of conformation on peptide activity. This includes the preparation of Lys-Aze chimeras and orthogonally protected azetidine dicarboxylic acid, relevant for exploring peptide structures and functions (Sajjadi & Lubell, 2008).
Stereocontrolled Synthesis of 3-Amino-3-deoxy-D-altrose
- Application : The research demonstrates the use of tert-butyl azidoformate in the synthesis of complex sugars like D-altrose. This involves the rearrangement of aziridines into protected amines, which is a crucial step in synthesizing specific sugar analogs (Nativi, Reymond & Vogel, 1989).
Development of Beta-lactam Inhibitors
- Application : This study focuses on the synthesis of beta-lactam inhibitors, specifically detailing the structure-activity relationships for compounds with varied alkyl groups. These inhibitors are significant in medicinal chemistry, particularly for their potential use against human leukocyte elastase (Finke et al., 1995).
Novel Isomeric Analog of DL-Proline
- Application : The research describes the synthesis of 2-carboxy-4-methylazetidine, an analog of DL-proline. This compound is relevant in synthesizing high molecular weight polypeptides, offering insights into peptide synthesis and structure (Soriano, Podraza & Cromwell, 1980).
Diastereoselective α-Alkylation of Azetidine-2-Carboxylic Acid Esters
- Application : The study explores the α-alkylation of azetidine-2-carboxylic acid esters, providing a method to produce optically active azetidine-2-carboxylic acid esters. This process is crucial for developing specific stereochemical configurations in organic compounds (Tayama, Nishio & Kobayashi, 2018).
Synthesis of Azetidine-3-Carboxylic Acids
- Application : This research involves the preparation of protected 3-haloazetidines, which are essential intermediates in medicinal chemistry. They have been used to prepare high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's versatility in synthesizing pharmaceutical compounds (Ji, Wojtas & Lopchuk, 2018).
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-14(19)17-13-9-18(10-13)15(20)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQHSGKNZYLTPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.